2,4-Dimethyloxan-4-amine
Description
2,4-Dimethyloxan-4-amine is a six-membered heterocyclic compound featuring an oxygen-containing oxane (tetrahydropyran) ring with two methyl groups at positions 2 and 4 and an amine group at position 4. Its molecular formula is C₇H₁₅NO (monoisotopic mass: 129.115 Da) .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(2,8)3-4-9-6/h6H,3-5,8H2,1-2H3 |
InChI Key |
BQTOQUPSHAAGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(C)N |
Origin of Product |
United States |
Preparation Methods
The preparation of 2,4-Dimethyloxan-4-amine involves several synthetic routes. One common method is the reaction of 2,2-dimethyltetrahydropyran with ammonia. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
2,4-Dimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in 2,4-Dimethyloxan-4-amine can participate in substitution reactions with electrophiles, forming substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or ethanol. .
Scientific Research Applications
2,4-Dimethyloxan-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyloxan-4-amine involves its interaction with molecular targets and pathways within biological systems. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in drug synthesis or as a reagent in chemical reactions .
Comparison with Similar Compounds
Structural Isomerism: 3,3-Dimethyloxan-4-amine
- Key Differences: The positional isomer 3,3-Dimethyloxan-4-amine has methyl groups at positions 3 and 3 instead of 2 and 4.
- Applications: No direct data on its applications are available, but positional isomerism often leads to divergent biological activity in medicinal chemistry.
Substituent Effects: 4-(Cyclobutylmethyl)oxan-4-amine
Heterocyclic Variations: (Dimethyl-1,2-oxazol-4-yl)methylamine
Ring Size and Functional Groups: (2,2-Dimethyl-[1,3]-dioxolan-4-yl)methylamine
- Key Differences : Features a dioxolane ring (five-membered, two oxygen atoms) instead of oxane. The smaller ring size and additional oxygen atom increase polarity, improving aqueous solubility compared to 2,4-dimethyloxan-4-amine .
Comparative Data Table
| Compound Name | Structure | Molecular Formula | Substituents/Ring Type | Patent Count | Key Features |
|---|---|---|---|---|---|
| 2,4-Dimethyloxan-4-amine | Oxane ring, 2,4-dimethyl, 4-amine | C₇H₁₅NO | Methyl groups at 2,4 | 1 | Hydrochloride form common |
| 3,3-Dimethyloxan-4-amine | Oxane ring, 3,3-dimethyl, 4-amine | C₇H₁₅NO | Methyl groups at 3,3 | N/A | Positional isomer |
| 4-(Cyclobutylmethyl)oxan-4-amine | Oxane ring, cyclobutylmethyl | C₁₀H₁₉NO | Cyclobutylmethyl at 4 | N/A | Lower toxicity profile |
| 2-Ethyloxan-3-amine hydrochloride | Oxane ring, 2-ethyl, 3-amine | C₇H₁₅NO | Ethyl at 2, amine at 3 | 4 | Higher patent activity |
| (Dimethyl-1,2-oxazol-4-yl)methylamine | Oxazole + pentan-2-yl | C₁₂H₂₂N₂O | Oxazole ring, branched alkyl | N/A | Catalytic/bioactive potential |
Pharmacokinetic and Toxicological Insights
For example:
- 1,3-Dimethylamylamine is associated with stimulant effects and cardiovascular risks , suggesting that 2,4-dimethyloxan-4-amine’s oxane ring may mitigate such risks due to reduced lipophilicity.
Research and Patent Landscape
Biological Activity
2,4-Dimethyloxan-4-amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique oxane ring structure and amine functional group, is under investigation for various applications in medicinal chemistry, particularly in drug development and as a reagent in chemical synthesis. This article details the biological activity of 2,4-Dimethyloxan-4-amine, summarizing key research findings, mechanisms of action, and case studies.
The molecular formula of 2,4-Dimethyloxan-4-amine is , and it typically appears as a colorless to yellowish liquid or solid. Its structure includes a six-membered oxane ring with two methyl groups attached to the second and fourth carbon atoms.
The biological activity of 2,4-Dimethyloxan-4-amine is primarily mediated through its interactions with various biomolecules. It acts as a nucleophile in chemical reactions, influencing biochemical pathways and cellular processes. The compound's reactivity allows it to participate in:
- Nucleophilic Substitution Reactions : It can form various substituted amines.
- Oxidation and Reduction Reactions : These can lead to the formation of different amine derivatives or oxidized products.
Biological Activities
Research indicates that 2,4-Dimethyloxan-4-amine exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further exploration into its mechanism against tumor cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in treating metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits DPP-4 activity |
Case Studies
Several case studies have explored the biological activity of 2,4-Dimethyloxan-4-amine:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized derivatives of 2,4-Dimethyloxan-4-amine against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : A recent study highlighted the compound's role as a DPP-4 inhibitor, showing over 80% inhibition at a dose of 3 mg/kg within 24 hours, comparable to established antidiabetic drugs like omarigliptin .
Comparison with Similar Compounds
The biological activity of 2,4-Dimethyloxan-4-amine can be compared with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N-Dimethylacetamide | Similar amine structure | Different reactivity profiles |
| 2-Chloro-N-(2,4-dimethyloxan-4-yl)propanamide | Contains a chloro group | Enhanced reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
